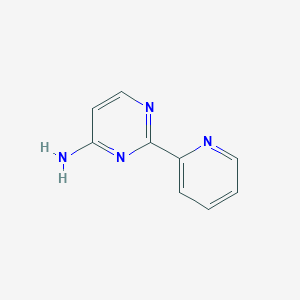

2-(Pyridin-2-YL)pyrimidin-4-amine

Vue d'ensemble

Description

2-(Pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Compounds containing pyrimidine moieties are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with suitable pyrimidine precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) as reagents . Another approach involves the use of formic acid or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of 2-(Pyridin-2-YL)pyrimidin-4-amine exhibit promising anticancer activity. A study synthesized a series of pyrido[3,4-d]pyrimidine derivatives, which were evaluated for their cytotoxicity against various cancer cell lines, including breast and renal cancers. Some compounds demonstrated selective inhibitory effects on these cell lines, suggesting potential as targeted chemotherapeutic agents .

Case Study:

- Compound Evaluation: A specific derivative was tested against the NCI 60 human cancer cell line panel and showed significant activity against MDA-MB-468 (breast cancer) and UO-31 (renal cancer) cell lines, highlighting its potential for further development in clinical settings .

Protein Kinase Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDK2, CDK4, and CDK6 have shown effectiveness in managing various cancers by inducing cell cycle arrest and apoptosis .

Mechanism of Action:

- Binding Interaction: The binding of this compound to CDKs disrupts their activity, leading to altered cellular proliferation pathways. Studies utilizing molecular docking and simulations have elucidated these interactions, providing insights into structure-activity relationships that can guide further drug design .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and cross-coupling techniques.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic Aromatic Substitution: This method allows for the introduction of various substituents at the pyrimidine ring.

- Cross-Coupling Reactions: Palladium-catalyzed reactions are often employed to create complex derivatives efficiently.

Table 1: Summary of Synthetic Methods

| Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Substitutes on the pyrimidine ring |

| Palladium-Catalyzed Cross-Coupling | Efficiently creates complex derivatives |

Enzyme Inhibition

Beyond cancer treatment, this compound derivatives have been explored as enzyme inhibitors. For instance, they have been studied for their inhibitory effects on SHIP2 (SH2-containing inositol phosphatase), which is implicated in insulin signaling pathways relevant to type 2 diabetes .

Case Study:

- Insulin Signaling Enhancement: A derivative was found to enhance insulin signaling through the Akt pathway more effectively than existing SHIP2 inhibitors, indicating potential for diabetes management .

Antifibrotic Activity

Some studies have reported antifibrotic activities against hepatic stellate cells, suggesting that these compounds may also play a role in liver disease treatment by modulating fibrotic responses.

Mécanisme D'action

The mechanism of action of 2-(Pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes that play a crucial role in collagen biosynthesis . This inhibition leads to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse pharmacological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Lacks the amine group at the 4-position, which may affect its biological activity.

2-(Pyridin-2-yl)quinazoline: Contains a quinazoline ring instead of a pyrimidine ring, leading to different pharmacological properties.

2-(Pyridin-2-yl)thiazole: Features a thiazole ring, which can alter its chemical reactivity and biological activity.

Uniqueness

2-(Pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both pyridine and pyrimidine rings, along with an amine group at the 4-position. This structural combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-(Pyridin-2-YL)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and bone metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases and signaling pathways. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth in various cancer models.

Table 1: Summary of Biological Activities

1. Cancer Therapeutics

A study demonstrated that derivatives of this compound exhibited significant antitumor activity in mouse xenograft models. Specifically, compound 83, a derivative, showed marked inhibition of tumor growth in MV4-11 acute myeloid leukemia models without adverse effects on body weight or clinical toxicity. This positions it as a promising candidate for clinical development .

2. Bone Metabolism Disorders

Research has indicated that this compound can effectively inhibit RANK/RANKL signaling pathways, which are critical in bone resorption processes. In preclinical trials involving sRANKL-induced osteopenia models, administration of the compound led to significant improvements in bone mineral content compared to control groups .

3. Anti-fibrotic Effects

In a series of experiments assessing anti-fibrotic properties, several derivatives were tested against immortalized rat hepatic stellate cells (HSC-T6). Compounds demonstrated superior anti-fibrotic activity compared to established treatments like Pirfenidone. Notably, compounds 12m and 12q showed potent inhibition of collagen production by reducing hydroxyproline levels in treated cells .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound derivatives. Incorporation of polar functional groups has been shown to enhance aqueous solubility while maintaining or improving biological activity against various targets including cancer cells and fibrotic tissues .

Table 2: Comparative Efficacy of Derivatives

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.021 | Antiproliferative |

| Compound B | >1000 | Anti-fibrotic |

| Compound C | 3025 | Control (Pirfenidone) |

Propriétés

IUPAC Name |

2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLLPKLYUMUJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-37-0 | |

| Record name | 2-(pyridin-2-yl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.